![molecular formula C17H22N4O2S B284547 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one, also known as TBT, is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. TBT is a synthetic compound that is widely used in the field of medicinal chemistry for its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood. However, it is believed that this compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, this compound has been shown to modulate the activity of several other neurotransmitter systems, including the serotonin, glutamate, and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to decrease locomotor activity and induce sedation. This compound has also been shown to reduce anxiety-like behavior and improve cognitive function. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is its unique chemical structure, which allows for the exploration of novel pharmacological targets. Additionally, this compound has been shown to have a high affinity for dopamine D2 receptors, making it a useful tool for studying the dopaminergic system. However, this compound has several limitations for lab experiments. For example, this compound has a low solubility in water, which may limit its use in certain experiments. Additionally, this compound has been shown to have a relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. One potential direction is the exploration of its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of new synthesis methods for this compound may allow for the production of higher yields and greater purity, which could facilitate its use in future research.
Synthesemethoden
The synthesis of 3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves several steps and requires advanced knowledge of organic chemistry. The most commonly used method for synthesizing this compound is the reaction of 2-mercapto-3-(2-oxoethyl)-1,3-benzothiazole with 4-methylpiperidine-2,6-dione. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of this compound obtained from this method is typically high, and the purity can be improved through further purification steps.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. Additionally, this compound has been studied for its potential neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H22N4O2S |
---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C17H22N4O2S/c1-11-6-8-20(9-7-11)14(22)10-21-17(23)15-12-4-2-3-5-13(12)24-16(15)18-19-21/h11H,2-10H2,1H3 |
InChI-Schlüssel |
YOXCUBVWILLNIQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.